N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14-5-3-6-15(11-14)12-19(23)21-16-8-9-18(25-2)17(13-16)22-10-4-7-20(22)24/h3,5-6,8-9,11,13H,4,7,10,12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRYBPQTVZFHII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidinone ring, followed by the introduction of the methoxy group and the acetamide linkage. Key steps may include:
- Formation of the pyrrolidinone ring through cyclization reactions.
- Introduction of the methoxy group via methylation reactions.
- Coupling of the pyrrolidinone derivative with a phenyl acetamide precursor under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving electrophiles like halogens or nitro groups in the presence of catalysts.
Major Products:
- Hydroxylated derivatives from oxidation.
- Reduced alcohols from reduction.
- Substituted aromatic compounds from electrophilic aromatic substitution.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds similar to N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide exhibit anticancer properties. Research has shown that these compounds can inhibit tumor growth by affecting cell cycle progression and inducing apoptosis in cancer cells .
- Neuropharmacology :
- Antimicrobial Properties :
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following general steps outline the synthesis process:
- Preparation of Intermediate Compounds : Initial reactions involve the formation of key intermediates through amide coupling and other organic transformations.
- Final Coupling Reaction : The final product is synthesized by coupling the intermediate with appropriate reagents under controlled conditions, often using solvents like dimethylformamide or ethanol .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
Case Study 2: Neuroprotective Effects
Another research project examined the neuroprotective effects of related compounds on models of neurodegeneration. The findings suggested that these compounds could protect neurons from oxidative stress and apoptosis, indicating potential for treating diseases such as Alzheimer's .
Mechanism of Action
The mechanism of action of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to downstream effects on cellular pathways, influencing processes like inflammation, pain signaling, or metabolic regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with 2-Oxopyrrolidine Moieties
N-Acyl Derivatives of 2-(2-Oxopyrrolidin-1-yl)-Acetamide () :
These compounds share the 2-oxopyrrolidin-1-yl core but vary in acyl substituents. Molecular docking studies indicate high affinity for GABAA and AMPA receptors, suggesting the lactam ring is critical for receptor interaction. The target compound’s 3-methylphenyl group may enhance hydrophobic binding compared to simpler acyl groups in these derivatives .N-[3-Methoxy-4-(2-Oxopiperidin-1-yl)phenyl]-2-(3-Methylphenyl)Acetamide () :
This analog replaces the pyrrolidine (5-membered) with a piperidine (6-membered) ring. The larger ring reduces steric strain but may alter hydrogen-bonding geometry. The molar mass (352.43 g/mol) is comparable to the target compound (~352 g/mol), but the piperidine variant’s pharmacokinetics (e.g., metabolic stability) could differ due to ring size .- N-(3-(4-Chlorophenyl)-1-Cyclohexyl-5-Methylene-2-Oxopyrrolidin-3-yl)-N-Propylacetamide (): Features a 2-oxopyrrolidin-3-yl group with a chlorophenyl substituent. The cyclohexyl and propyl groups may enhance lipophilicity but reduce solubility .
Substitution Patterns on the Phenyl Ring
Meta-Substituted N-(Aryl)-2,2,2-Trichloro-Acetamides () :
These compounds have strong electron-withdrawing trichloro groups at the meta position, contrasting with the target’s electron-donating methoxy group. The trichloro substitution significantly affects crystal packing and electronic properties, which could translate to differences in binding kinetics and metabolic pathways .- N-(4-(5-(3-Benzyl-4-Oxo-Tetrahydroquinazolin-2-yl)Phenyl)Acetamide (): Contains a tetrahydroquinazolinone core instead of pyrrolidinone.
Data Tables
Table 1. Structural and Physicochemical Comparison
*LogP values estimated via fragment-based methods.
Biological Activity
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H22N2O4
- Molecular Weight : 354.39968 g/mol
- CAS Number : 941957-59-1
The compound features a pyrrolidine moiety, which is often associated with various biological activities, including analgesic and anti-inflammatory effects.
The biological activity of this compound may be attributed to its interaction with specific biological targets. While detailed mechanisms are still under investigation, preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in inflammatory pathways.
Biological Activity Overview
Research indicates that this compound exhibits:
- Anti-inflammatory Activity : It has been shown to reduce inflammation in various in vitro models.
- Analgesic Effects : The compound may possess pain-relieving properties, potentially useful in treating chronic pain conditions.
- Cytotoxicity Against Cancer Cells : Initial studies suggest that it may inhibit the proliferation of certain cancer cell lines.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Study 1: Anti-inflammatory Activity
A study conducted on animal models demonstrated that administration of the compound significantly reduced markers of inflammation (e.g., TNF-alpha and IL-6 levels) compared to control groups. The results indicate a potential for therapeutic use in inflammatory diseases.
Study 2: Analgesic Properties
In a controlled experiment, the compound was tested against standard analgesics. Results showed comparable efficacy in reducing pain responses in induced pain models, suggesting its potential as an alternative analgesic agent.
Study 3: Cytotoxic Effects on Cancer Cells
Research published in a peer-reviewed journal reported that this compound exhibited selective cytotoxicity against breast cancer cell lines, leading to apoptosis. The study highlighted the need for further exploration into its mechanisms and potential applications in oncology.
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide, and what reaction conditions are critical?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions between intermediates like methoxyphenyl and acetamide derivatives under controlled temperatures (e.g., -40°C to room temperature) .
- Use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile to stabilize reactive intermediates .
- Key reagents: Sodium borohydride for reductions, acetyl chloride for acetylation, and bases like Na₂CO₃ for deprotonation . Critical conditions include strict temperature control to prevent side reactions and precise stoichiometry to ensure high yields .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming structural integrity. For example, distinct peaks for the methoxy group (~δ 3.8 ppm) and pyrrolidinone carbonyl (~δ 170 ppm) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 395.18) .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹) .
Q. What are the primary biological targets or activities reported for this compound?
Preliminary studies highlight:
- Enzyme inhibition : Potential activity against kinases or proteases due to the acetamide and pyrrolidinone motifs .
- Antimicrobial properties : Structural analogs show moderate activity against Gram-positive bacteria .
- Receptor binding : The methoxyphenyl group may interact with G-protein-coupled receptors (GPCRs) .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound?
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Catalyst screening : Lewis acids like ZnCl₂ can accelerate coupling reactions .
- Purification strategies : Use gradient column chromatography (e.g., 0–8% MeOH in CH₂Cl₂) to isolate pure product . Example optimization
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 80°C, 12 h | 72 | 98 |
| CH₃CN, RT, 24 h | 58 | 95 |
Q. How do structural modifications (e.g., substituent changes) affect bioactivity?
- 3-Methylphenyl vs. 4-Chlorophenyl : Substituting the phenyl group with electron-withdrawing Cl enhances antimicrobial activity but reduces solubility .
- Pyrrolidinone ring opening : Removing the 2-oxopyrrolidin moiety abolishes kinase inhibition, underscoring its role in target binding .
Q. How can conflicting bioactivity data between similar derivatives be resolved?
- Structural-activity relationship (SAR) analysis : Compare analogs with systematic substitutions (e.g., ’s table of derivatives).
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and concentrations (IC₅₀ vs. IC₉₀) .
- Computational modeling : Docking studies (e.g., AutoDock Vina) can predict binding affinities and explain discrepancies .
Q. What strategies are effective in resolving spectral data ambiguities (e.g., overlapping NMR peaks)?
- 2D NMR techniques : HSQC and HMBC clarify proton-carbon correlations, especially for crowded aromatic regions .
- Deuterated solvents : Use DMSO-d₆ to simplify splitting patterns .
- Dynamic NMR : Variable-temperature studies resolve conformational exchange broadening .
Methodological Considerations
Q. What experimental controls are critical in bioactivity assays for this compound?
- Positive controls : Use known inhibitors (e.g., staurosporine for kinase assays) .
- Solvent controls : DMSO concentrations ≤0.1% to avoid cytotoxicity .
- Replicate experiments : Minimum triplicate runs to assess reproducibility .
Q. How can researchers troubleshoot low yields in the final coupling step?
- Intermediate purity : Ensure >95% purity of precursors via HPLC .
- Reaction monitoring : TLC or LC-MS tracks progress and identifies byproducts .
- Alternative coupling reagents : Replace EDCI with HATU for better efficiency .
Q. What computational tools are recommended for predicting physicochemical properties?
- LogP and solubility : Use SwissADME or MarvinSuite .
- Metabolic stability : CYP450 inhibition predictions via admetSAR .
- Toxicity : ProTox-II for hepatotoxicity risk assessment .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity while others show low toxicity?
- Cell line variability : Sensitivity differs between, e.g., HEK293 (low toxicity) and MCF-7 (high toxicity) .
- Assay duration : Short-term assays (24 h) may underestimate apoptosis induction .
- Metabolic activation : Liver microsome pre-incubation can reveal prodrug behavior .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
